![molecular formula C9H14ClFN2O2S B1520001 2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride CAS No. 1171345-34-8](/img/structure/B1520001.png)
2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride
Overview
Description
2-Amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide hydrochloride, also known as AFMPS, is a synthetic, water-soluble compound with a wide range of applications in laboratory experiments and scientific research. AFMPS is a highly effective reagent, meaning that it can be used to produce a wide range of products from simple chemical reactions. The compound has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. AFMPS has been found to be effective in a variety of biochemical and physiological processes, and is an important tool for scientists in their research.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It serves as a building block for synthesizing peptides and proteins for experimental analysis. The precise manipulation of amino acids, including those derived from 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride , allows researchers to study protein structure, function, and interactions .
Medicinal Chemistry
In medicinal chemistry, sulfonamide derivatives like this compound are explored for their potential therapeutic properties. They are known to mimic the transition state of peptide bonds, which makes them valuable in the design of enzyme inhibitors. This particular sulfonamide could be investigated for its ability to inhibit enzymes relevant to disease pathways .
Organic Synthesis
The sulfonamide group is a versatile motif in organic synthesis. It can act as an activating group, protecting group, or leaving group. This compound, with its sulfonamide moiety, could be employed in various synthetic routes to create complex organic molecules, potentially leading to new drugs or materials .
Molecular Scaffold
Sulfonamides serve as molecular scaffolds in drug development. The structure of 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride could be used as a framework upon which to build a diverse array of pharmacologically active molecules. Its rigid structure can help in maintaining the necessary conformation for biological activity .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods such as HPLC, LC-MS, and UPLC. Its well-defined structure and properties allow for accurate calibration and method development .
Chemical Education
Due to its interesting chemical properties, 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride can be used in educational settings to demonstrate various chemical reactions and principles, particularly those involving sulfonamide chemistry .
Biochemical Assays
This compound may be used in biochemical assays to study its interaction with biological targets. It can help in understanding the binding affinity and specificity of sulfonamide-based inhibitors towards their respective enzymes or receptors .
Lead Compound Optimization
In the pharmaceutical industry, compounds like 2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride are often used as lead compounds. They undergo various modifications to improve their pharmacokinetic and pharmacodynamic profiles, leading to the development of more effective and safer drugs .
properties
IUPAC Name |
2-amino-N-(3-fluoro-4-methylphenyl)ethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-8(6-9(7)10)12-15(13,14)5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMONYXJGSUQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CCN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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